molecular formula C13H12N4O2 B2580434 5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid CAS No. 1282356-40-4

5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid

Cat. No. B2580434
CAS RN: 1282356-40-4
M. Wt: 256.265
InChI Key: DZYFYMNWFNRMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals and material sciences. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Novel Derivatives

Research has led to the development of novel synthesis methods and transformations for derivatives of pyrazole and indazole compounds, which are structurally related to 5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid. For instance, Hote and Lokhande (2014) outlined an efficient synthesis route for 4-Indazolyl-1,3,4-trisubstituted pyrazole derivatives, demonstrating the versatility of indazole and pyrazole frameworks in organic synthesis (Baliram S. Hote, P. Lokhande, 2014). Such methodologies are crucial for expanding the library of compounds available for biological and pharmaceutical research.

Fluorination Techniques

The study by Yuan et al. (2017) introduced a metal-free approach for the decarboxylative fluorination of heteroaromatic carboxylic acids, including those related to the structure of interest. This method facilitates the synthesis of fluorinated derivatives, enhancing the exploration of heteroaromatic compounds in medicinal chemistry and material science (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).

Anticancer Activity

Derivatives of pyrazole and indazole have been studied for their potential anticancer activities. Pellei et al. (2020) synthesized copper(I) complexes of bis(pyrazol-1-yl) carboxylic acid derivatives, showing significant antitumor activity against various human tumor cell lines. These findings suggest that structurally similar compounds to 5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid could serve as lead compounds in the development of new anticancer agents (M. Pellei, Luca Bagnarelli, Lorenzo Luciani, et al., 2020).

Heterocyclic Rearrangements

The rearrangement of heterocyclic carboxylic acids into other functionalized heterocycles is another area of interest. Potkin et al. (2012) demonstrated the rearrangement of isoxazole-3-carboxylic acids into oxadiazoles, highlighting the chemical flexibility and reactivity of these molecules in synthesizing diverse heterocyclic compounds (V. Potkin, S. K. Petkevich, A. Lyakhov, L. Ivashkevich, 2012).

properties

IUPAC Name

5-indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-11(13(18)19)12(16(2)15-8)17-10-6-4-3-5-9(10)7-14-17/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYFYMNWFNRMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N2C3=CC=CC=C3C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid

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